molecular formula C17H19NO3 B290444 N-(3,4-dimethoxyphenyl)-4-ethylbenzamide

N-(3,4-dimethoxyphenyl)-4-ethylbenzamide

Cat. No.: B290444
M. Wt: 285.34 g/mol
InChI Key: ZMFGOEYSWYLXCD-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-4-ethylbenzamide is a synthetic benzamide derivative characterized by a benzamide core substituted with a 4-ethyl group and an N-linked 3,4-dimethoxyphenyl moiety. The 4-ethyl group on the benzamide moiety may influence lipophilicity, thereby affecting solubility and membrane permeability.

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-ethylbenzamide

InChI

InChI=1S/C17H19NO3/c1-4-12-5-7-13(8-6-12)17(19)18-14-9-10-15(20-2)16(11-14)21-3/h5-11H,4H2,1-3H3,(H,18,19)

InChI Key

ZMFGOEYSWYLXCD-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-(3,4-dimethoxyphenyl)-4-ethylbenzamide can be contextualized against related benzamide derivatives, as outlined below:

Structural and Functional Analogues

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Features a phenethylamine linker between the benzamide and 3,4-dimethoxyphenyl group.
  • Synthesis : Reacts benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield, melting point: 90°C) .
  • Key Difference : The phenethyl linker increases molecular flexibility and lipophilicity compared to the rigid 4-ethyl substitution in the target compound.

N-(4-ethylphenyl)-4-fluorobenzamide Structure: Substitutes the 3,4-dimethoxyphenyl group with a 4-ethylphenyl moiety and incorporates a fluorine atom on the benzamide.

N-(3,4-Dimethoxyphenyl)-4-(triazolyl-coumarin)benzamide Structure: Incorporates a triazole-linked coumarin group on the benzamide. Synthesis: Utilizes click chemistry for triazole formation, diverging from traditional amide coupling .

N-(3,4-Difluorophenyl)-3-methylbenzamide Structure: Replaces methoxy groups with fluorine atoms and substitutes the ethyl group with a methyl moiety.

Bioactivity Insights

  • Triazole-coumarin benzamide () : The coumarin moiety is associated with anticoagulant or fluorescent probe applications, while triazoles often enhance antimicrobial activity .
  • Thiazolidinone derivatives (): A compound with a sulfanylidene-thiazolidinone core showed 14.19% activity (p < 0.05), hinting at possible enzyme inhibition or antifungal properties .

Key Structural Determinants of Function

  • Methoxy Groups : Enhance electron density, improving interactions with aromatic residues in enzyme active sites.
  • Ethyl vs. Phenethyl : Shorter alkyl chains (e.g., ethyl) may reduce solubility but increase metabolic stability compared to longer chains.
  • Fluorine Substitution : Introduces polarity and hydrogen-bonding capacity, often improving target selectivity .

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